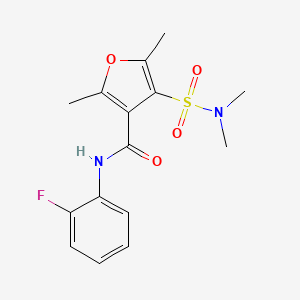

4-(dimethylsulfamoyl)-N-(2-fluorophenyl)-2,5-dimethylfuran-3-carboxamide

Description

4-(dimethylsulfamoyl)-N-(2-fluorophenyl)-2,5-dimethylfuran-3-carboxamide is a synthetic small molecule characterized by a furan core substituted with methyl groups at positions 2 and 5, a dimethylsulfamoyl group at position 4, and a 2-fluorophenylcarboxamide moiety at position 2. Its molecular formula is C₁₆H₁₈FN₂O₃S, with a molecular weight of 337.39 g/mol.

Properties

IUPAC Name |

4-(dimethylsulfamoyl)-N-(2-fluorophenyl)-2,5-dimethylfuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN2O4S/c1-9-13(14(10(2)22-9)23(20,21)18(3)4)15(19)17-12-8-6-5-7-11(12)16/h5-8H,1-4H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXWZTICWGIEOCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(O1)C)S(=O)(=O)N(C)C)C(=O)NC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-(2-fluorophenyl)-2,5-dimethylfuran-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of Dimethylsulfamoyl Group: The dimethylsulfamoyl group can be introduced via sulfonylation reactions using dimethylsulfamoyl chloride and a suitable base.

Attachment of Fluorophenyl Group: The fluorophenyl group can be attached through a nucleophilic aromatic substitution reaction using 2-fluorophenylamine and appropriate coupling reagents.

Formation of Carboxamide: The carboxamide functionality can be introduced through amidation reactions using carboxylic acid derivatives and amine precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated reaction systems may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-(2-fluorophenyl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been evaluated for its efficacy against various cancer cell lines using protocols established by the National Cancer Institute (NCI). The compound demonstrated:

- Mean Growth Inhibition (GI50) : Approximately 15.72 μM against human tumor cells.

- Mechanism of Action : It is believed to disrupt cellular processes involved in tumor growth and proliferation, potentially through the inhibition of specific signaling pathways.

Antimicrobial Properties

The compound has shown potential antimicrobial activity:

- Testing : In vitro assays revealed effectiveness against several bacterial strains.

- Mechanism : The antimicrobial action may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

Research indicates that 4-(dimethylsulfamoyl)-N-(2-fluorophenyl)-2,5-dimethylfuran-3-carboxamide may possess anti-inflammatory properties:

- Studies : Animal models have demonstrated reduced inflammatory responses when treated with this compound.

- Mechanism : It may modulate levels of cAMP, thereby influencing inflammatory pathways.

Case Study 1: Anticancer Efficacy

A study conducted by the NCI assessed the compound's anticancer effects across a panel of approximately sixty cancer cell lines. The results showed a notable average cell growth inhibition rate of 12.53%, suggesting its potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Testing

In a separate investigation focusing on antimicrobial properties, derivatives similar to this compound were tested against common pathogens. Results indicated significant inhibition of bacterial growth, supporting its utility in developing new antibiotics.

Data Summary Table

| Application | Activity Description | Observed Effects |

|---|---|---|

| Anticancer | Inhibition of tumor cell growth | GI50 ~ 15.72 μM |

| Antimicrobial | Effective against various bacterial strains | Significant growth inhibition |

| Anti-inflammatory | Reduction in inflammatory markers | Modulation of cAMP levels |

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-(2-fluorophenyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(dimethylsulfamoyl)-N-(2-fluorophenyl)-2,5-dimethylfuran-3-carboxamide with analogous compounds based on structural features, substituent effects, and reported bioactivity.

Structural Analogues from Published Literature

Key compounds for comparison include Lufenuron (CGA-184699) and N-{{{2,5-dichloro-4-(1,1,2,3,3-hexafluoro-propoxyl)-phenyl} amino}-2,6-difluorobenzamide}}, as described in .

Table 1: Structural and Functional Comparison

| Compound | Core Structure | Key Substituents | Molecular Formula | Reported Applications |

|---|---|---|---|---|

| Target Compound | Furan | 2,5-dimethyl; 4-dimethylsulfamoyl; 3-(2-fluorophenylcarboxamide) | C₁₆H₁₈FN₂O₃S | Agrochemical/Pharmaceutical (hypothetical) |

| Lufenuron (CGA-184699) | Benzamide | 2,6-difluoro; 4-(2-chloro-4-(trifluoromethyl)phenoxy) | C₁₇H₈Cl₂F₈N₂O₃ | Insect growth regulator |

| Hexafluoro-propoxyl benzamide derivative | Benzamide | 2,5-dichloro; 4-(1,1,2,3,3-hexafluoro-propoxyl); 2,6-difluorobenzamide | C₁₆H₈Cl₂F₈N₂O₃ | Agrochemical (unspecified) |

Substituent-Driven Bioactivity Differences

- Fluorine Position: The target compound’s 2-fluorophenyl group contrasts with Lufenuron’s 2,6-difluorobenzamide.

- Sulfamoyl vs. Halogenated Alkoxy Groups : The dimethylsulfamoyl group in the target compound introduces sulfonamide-like properties, which are absent in the halogenated alkoxy groups of Lufenuron and its analogues. Sulfamoyl groups are associated with enzyme inhibition (e.g., carbonic anhydrase) and improved solubility .

- Core Heterocycle : The furan ring in the target compound may confer distinct electronic and metabolic stability compared to benzamide-based analogues. Furan derivatives are less common in agrochemicals but offer unique reactivity profiles.

Preliminary Efficacy Data

While explicit data for the target compound are unavailable, notes that structurally related benzamide derivatives (e.g., Lufenuron) exhibit bioactivity at concentrations of 10–100 ppm in preliminary trials. The hexafluoro-propoxyl derivative showed enhanced larvicidal activity compared to Lufenuron, suggesting that bulky electron-withdrawing groups improve efficacy . By analogy, the target compound’s dimethylsulfamoyl group—a moderate electron-withdrawing substituent—may balance potency and solubility.

Research Implications and Limitations

- Structural Innovations: The target compound’s furan core and sulfamoyl group differentiate it from classical benzamide-based agrochemicals. These features may reduce cross-resistance in pest populations.

- Data Gaps: No direct comparative studies or bioassay data for the target compound are available in open literature. Further research is needed to validate its mechanism of action and optimize substituent configurations.

Biological Activity

4-(dimethylsulfamoyl)-N-(2-fluorophenyl)-2,5-dimethylfuran-3-carboxamide is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The compound features a furan ring substituted with a dimethylsulfamoyl group and a fluorophenyl moiety. Its chemical structure can be represented as follows:

Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:

- Inhibition of Enzymatic Activity : Many sulfamoyl derivatives act as inhibitors of specific enzymes, such as histone deacetylases (HDACs) and viral polymerases. This inhibition can lead to altered gene expression and reduced viral replication.

- Cell Cycle Arrest : Compounds in this class have been shown to induce cell cycle arrest in cancer cell lines, leading to apoptosis.

- Capsid Assembly Disruption : Some studies suggest that these compounds may interfere with the assembly of viral capsids, thereby inhibiting viral replication.

Antitumor Activity

A notable study demonstrated that related compounds effectively inhibited tumor growth in xenograft models. For instance, a compound structurally similar to this compound exhibited significant antitumor activity by inducing apoptosis and cell cycle arrest in human myelodysplastic syndrome cell lines .

Antiviral Properties

Research on sulfamoyl derivatives has shown promising antiviral activity against Hepatitis B Virus (HBV). These compounds were found to disrupt HBV capsid formation, which is critical for the virus's lifecycle. In vitro studies indicated that certain derivatives could reduce HBeAg secretion by up to 90% at low concentrations .

Case Studies

- Antitumor Efficacy in SKM-1 Cell Line :

- Inhibition of HBV Replication :

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for optimizing the synthesis of 4-(dimethylsulfamoyl)-N-(2-fluorophenyl)-2,5-dimethylfuran-3-carboxamide?

- Methodological Answer : The synthesis of structurally analogous compounds (e.g., benzofuran-thiazole hybrids) highlights the importance of reaction parameter control. Key steps include:

- Temperature modulation : Intermediate formation often requires precise thermal conditions (e.g., 60–80°C for cyclization reactions) to minimize side products .

- Solvent selection : Polar aprotic solvents like DMF or N-methylpyrrolidone enhance solubility of intermediates, while dichloromethane aids in purification .

- Purification techniques : Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (DMF/water) are critical for isolating high-purity products .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves substituent positions (e.g., dimethylsulfamoyl vs. fluorophenyl groups) and confirms regioselectivity .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., exact mass ± 0.001 Da) and detects isotopic patterns for halogenated by-products .

- HPLC : Retention time analysis (e.g., QC-SMD-TFA05 method, 1.63 minutes) ensures purity >95% .

Q. How does the compound’s stability vary under different pH and solvent conditions?

- Methodological Answer : Stability studies on related carboxamides suggest:

- Acidic/basic hydrolysis : The carboxamide group is prone to cleavage at pH < 2 (HCl) or pH > 10 (NaOH), forming carboxylic acid and amine derivatives. Monitor via HPLC .

- Solvent compatibility : Stable in DMSO for >6 months at −20°C; avoid prolonged exposure to alcohols to prevent esterification .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Conflicting results (e.g., variable IC₅₀ values) may arise from:

- Structural impurities : Validate compound integrity via 2D NMR (COSY, NOESY) to rule out stereoisomers .

- Assay variability : Standardize cell-based assays (e.g., fixed ATP levels for viability tests) and validate target engagement using SPR (surface plasmon resonance) .

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) of derivatives?

- Methodological Answer :

- Systematic substitution : Modify the dimethylsulfamoyl group (e.g., replace with methylsulfonamide) or fluorophenyl ring (e.g., chloro/trifluoromethyl analogs) .

- Biological profiling : Test derivatives against panels of kinases or GPCRs using radioligand binding assays. Correlate activity with computational docking (e.g., AutoDock Vina) .

Q. How can researchers design experiments to investigate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Target identification : Employ chemical proteomics (e.g., affinity chromatography coupled with LC-MS/MS) to isolate binding partners .

- Pathway analysis : Use transcriptomics (RNA-seq) and phosphoproteomics to map downstream effects on signaling cascades (e.g., MAPK/ERK) .

Q. What methodologies address low yield or reproducibility issues in multi-step syntheses?

- Methodological Answer :

- Reaction monitoring : Use TLC or in-situ IR to track intermediate formation. Adjust stoichiometry (e.g., 1.2 equiv of coupling reagents) .

- By-product mitigation : Introduce scavenger resins (e.g., polymer-bound triphenylphosphine) during Suzuki-Miyaura couplings .

Q. How can advanced computational tools enhance the understanding of this compound’s physicochemical properties?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.